molecular formula C14H9Cl2F2NO4 B14594495 1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene CAS No. 60775-32-8

1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene

Cat. No.: B14594495
CAS No.: 60775-32-8
M. Wt: 364.1 g/mol
InChI Key: JPCHKZGEKVTGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene is a complex organic compound with the molecular formula C12H6Cl2FNO3 and a molecular weight of 302.09 g/mol This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine), a nitro group, and an ethoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Halogenation: The addition of chlorine and fluorine atoms to the benzene ring.

    Etherification: The attachment of the ethoxy group to the benzene ring.

The reaction conditions typically involve the use of strong acids, such as sulfuric acid, and halogenating agents like chlorine and fluorine gas. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group or halogen atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and nitro group play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects .

Comparison with Similar Compounds

1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

60775-32-8

Molecular Formula

C14H9Cl2F2NO4

Molecular Weight

364.1 g/mol

IUPAC Name

1,5-dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene

InChI

InChI=1S/C14H9Cl2F2NO4/c15-8-5-10(16)14(11(18)6-8)23-9-1-2-12(19(20)21)13(7-9)22-4-3-17/h1-2,5-7H,3-4H2

InChI Key

JPCHKZGEKVTGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)Cl)F)OCCF)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.